2-hydroxy-6-methyl-1H-pyridin-4-one 2-hydroxy-6-methyl-1H-pyridin-4-one
Brand Name: Vulcanchem
CAS No.: 158152-94-4
VCID: VC21133409
InChI: InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9)
SMILES: CC1=CC(=O)C=C(N1)O
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol

2-hydroxy-6-methyl-1H-pyridin-4-one

CAS No.: 158152-94-4

Cat. No.: VC21133409

Molecular Formula: C6H7NO2

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxy-6-methyl-1H-pyridin-4-one - 158152-94-4

Specification

CAS No. 158152-94-4
Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
IUPAC Name 2-hydroxy-6-methyl-1H-pyridin-4-one
Standard InChI InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9)
Standard InChI Key WKGSLYHMRQRARV-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=O)C=C(N1)O
SMILES CC1=CC(=O)C=C(N1)O
Canonical SMILES CC1=CC(=O)C=C(N1)O

Introduction

Chemical Properties and Structural Analysis

PropertyValueNotes
Molecular FormulaC₆H₇NO₂Corresponding to the structure of 2-hydroxy-6-methyl-1H-pyridin-4-one
Molecular Weight125.13 g/molCalculated based on atomic composition
AppearanceCrystalline solidBased on crystal structure studies
Hydrogen Bond Acceptors3Nitrogen and oxygen atoms can accept hydrogen bonds
Hydrogen Bond Donors2Hydroxyl group and NH group can donate hydrogen bonds

Tautomerism and Related Structures

The compound exists in a tautomeric equilibrium between different forms, which explains the alternative name 4-hydroxy-6-methylpyridin-2(1H)-one found in the literature . This tautomerism is a common feature of hydroxypyridines and affects the chemical behavior of the compound. Related structures include 6-methyl-2(1H)-pyridone (lacking the 4-hydroxy group) and 2,4-dihydroxy-6-methylpyridine (with an additional hydroxyl group) .

Synthesis Methods

Dehydroacetic Acid Conversion Route

One established synthetic route to 2-hydroxy-6-methyl-1H-pyridin-4-one (in its tautomeric form as 4-hydroxy-6-methylpyridin-2(1H)-one) involves the conversion of commercial dehydroacetic acid. This method has been documented and involves a two-step process :

  • Hydrolysis of dehydroacetic acid with sulfuric acid to produce an intermediate compound with a yield of 86%.

  • Reaction of this intermediate with aqueous ammonium hydroxide to produce the corresponding pyridone with a yield of 80%.

This synthetic pathway is advantageous because it utilizes readily available starting materials and provides good yields of the desired product. The methodology is straightforward and can be performed under standard laboratory conditions.

Derivative Synthesis

Once obtained, 2-hydroxy-6-methyl-1H-pyridin-4-one serves as a versatile building block for the synthesis of more complex structures. For example, it can be condensed with various aldehydes to produce new compounds with potentially enhanced biological activities . Under basic conditions, the pyridone reacts with aldehydes through condensation reactions, with yields varying from 35% to 92% depending on the aldehyde used. Formaldehyde, in particular, reacts quickly and efficiently with the pyridone, resulting in a high yield (92%) of the condensed bis-pyridone product .

Crystal Structure and Molecular Arrangement

Hydrogen Bonding Network

One of the most significant structural features revealed by crystallographic studies is the extensive hydrogen bonding network in the crystal structure of the compound. Hydrogen bonds play a crucial role in linking individual molecules, resulting in a distinct zigzag arrangement along the direction . This hydrogen bonding pattern contributes significantly to the stability of the crystal structure and influences the physical properties of the compound.

Layered Structure Formation

Beyond the zigzag arrangement, the molecules also organize into a layered structure parallel to the ab plane . This layered arrangement is a direct consequence of the hydrogen bonding network and represents an important structural characteristic of the compound in its solid state. The layered structure has implications for the compound's potential applications, particularly in materials science where such arrangements can influence properties like thermal stability and solubility.

Biological Activity

Phytotoxic Effects

Research has demonstrated that derivatives of 2-hydroxy-6-methyl-1H-pyridin-4-one (as 4-hydroxy-6-methylpyridin-2(1H)-one) exhibit significant phytotoxic activity. These compounds have been evaluated for their effects on the development of specific plant species, including both dicotyledonous and monocotyledonous plants . The studies have shown that at a dose of 6.7 × 10^-8 mol active ingredient per gram of substrate, these compounds display selective phytotoxicity, with greater activity against dicotyledonous species such as Ipomoea grandifolia and Cucumis sativus compared to monocotyledonous species like Sorghum bicolor .

Structure-Activity Relationships in Anti-HIV Compounds

Further research has identified specific structural modifications that enhance anti-HIV activity in these related compounds. Particularly noteworthy is the finding that compounds bearing a 3-ethyl or 3-isopropyl group exhibited the highest activity against wild-type HIV-1 and displayed low-nanomolar potency against several clinically relevant mutant strains . This structure-activity relationship information is valuable for guiding the development of 2-hydroxy-6-methyl-1H-pyridin-4-one derivatives with enhanced antiviral properties.

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